MCdef

Antimicrobial Peptide Sequence Alignment Structural Biology

Sourcing MCdef from a knowledgeable partner ensures access to this precisely characterized, inducible innate immune marker from Ruditapes philippinarum. Unlike generic mollusk defensins, MCdef's distinct primary sequence and phylogenetic identity guarantee reproducible results in antimicrobial assays against S. iniae and S. aureus. Its well-characterized expression profile makes it an unmatched reference standard for bivalve immunity studies. Choose this peptide to avoid the erroneous conclusions associated with substituting less-characterized analogs, accelerating your SAR and therapeutic development programs with confidence.

Molecular Formula
Molecular Weight
Cat. No. B1577392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMCdef
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MCdef Defensin Peptide: A Marine Mollusk-Derived Antimicrobial for Research and Development


MCdef is a 44-amino acid defensin-like peptide isolated from hemocytes of the Manila clam (Ruditapes philippinarum), a marine bivalve [1]. As a member of the invertebrate defensin family, it is characterized by a cysteine-stabilized α-helix and β-sheet (CSαβ) fold, a structural motif common to many antimicrobial peptides (AMPs) [2]. The peptide is synthesized as a 66-amino acid precursor before maturing into its active form [1]. While its broad-spectrum antimicrobial activity is of primary interest, its structural similarity to other mollusk defensins necessitates a detailed, evidence-based analysis to understand its unique research and industrial value.

Why Generic Defensin Substitution Fails for MCdef-Specific Research Applications


Despite sharing a common CSαβ structural core with other mollusk defensins, such as Mytilus galloprovincialis defensin (MGD-1) and Crassostrea gigas defensin (Cg-def), MCdef exhibits critical differences in primary sequence, antimicrobial spectrum, and expression profile [1]. Phylogenetic analysis confirms MCdef is a distinct branch within the mollusk defensin clade, not a duplicate of these other peptides [2]. Therefore, substituting MCdef with a generic mollusk defensin without accounting for these specific, quantifiable differences can lead to erroneous conclusions in mechanistic studies, unreliable results in antimicrobial assays, and failed outcomes in aquaculture or therapeutic development programs. The following evidence details the precise, measurable characteristics that define MCdef's unique research value.

MCdef Product-Specific Quantitative Evidence Guide for Scientific Selection


Primary Sequence Divergence from Mytilus galloprovincialis Defensin (MGD-1)

MCdef's primary amino acid sequence is quantifiably distinct from the closely related Mytilus galloprovincialis defensin MGD-1. Sequence alignment reveals a length difference of 5 amino acids (MCdef: 44 residues; MGD-1: 39 residues) [1]. Critically, there is divergence in the loop regions, which are known to influence antimicrobial specificity and potency [2]. This sequence variation confirms MCdef is not an analog but a unique peptide entity.

Antimicrobial Peptide Sequence Alignment Structural Biology

Divergent 3D Structure from Crassostrea gigas Defensin (Cg-def)

While MCdef's 3D structure was modeled using Cg-def as a template, the resulting model shows specific structural divergence in three variable loop areas, despite an otherwise identical core fold [1]. This indicates that while the global architecture is conserved, MCdef possesses unique surface features that could mediate distinct molecular interactions compared to Cg-def.

Molecular Modeling Structure-Function Relationship Antimicrobial Peptide

MCdef Shows Selective Antimicrobial Activity Against Gram-Positive Pathogens

The purified recombinant peptide (rMCdef) demonstrated the highest antimicrobial activity against the Gram-positive pathogens Streptococcus iniae and Staphylococcus aureus [1]. While specific MIC values for these strains are not provided in the primary publication, independent database entries confirm activity against S. aureus KCTC 1916 and S. iniae KCTC 3651, and report an MIC of >20 µM against Mycobacterium fortuitum [2]. This contrasts with other mollusk defensins like VpDef, which shows highest activity against Micrococcus luteus [3], and MGD-1, which is highly active against Micrococcus luteus and various Vibrio species [4].

Antimicrobial Assay Minimum Inhibitory Concentration Gram-Positive Bacteria

Inducible Tissue-Specific Expression Profile in Response to Infection

MCdef exhibits a highly inducible, tissue-specific expression pattern upon infection with the clam pathogen Vibrio tapetis. RT-PCR analysis showed high levels of MCdef mRNA in hemocytes and various tissues (adductor, foot, gill, mantle, palp, siphon) of infected clams, contrasting with low to undetectable levels in uninfected animals [1]. Immunohistochemistry further localized high MCdef expression to the gill, mantle, and digestive tubules of infected clams [1]. This robust, inducible response suggests MCdef is a key effector of the innate immune response, a characteristic not uniformly shared across all defensins.

Gene Expression Innate Immunity Host-Pathogen Interaction

High-Impact Research and Industrial Application Scenarios for MCdef Defensin


Molecular Studies of Mollusk Innate Immunity and Host-Pathogen Interactions

MCdef's well-characterized, inducible expression profile in response to Vibrio tapetis infection, as evidenced by RT-PCR and immunohistochemistry [1], makes it an ideal molecular marker for studying the innate immune response in bivalves. Researchers can utilize MCdef expression analysis to investigate signaling pathways, pathogen recognition mechanisms, and the overall health status of Manila clam populations. Its distinct sequence and structure [2] also enable comparative studies with other mollusk defensins to understand the evolution of immune gene families.

Antimicrobial Susceptibility Testing and Structure-Activity Relationship (SAR) Studies

The demonstrated antimicrobial activity of recombinant MCdef against key Gram-positive pathogens, specifically Streptococcus iniae and Staphylococcus aureus [1][2], positions it as a useful control or comparator in antimicrobial susceptibility testing. Its unique structural features, including divergent loop regions compared to Cg-def [3], provide a foundation for SAR studies aimed at engineering defensin variants with enhanced potency, altered specificity, or improved stability.

Development of Peptide-Based Aquaculture Therapeutics and Prophylactics

Given its natural origin from a commercially important aquaculture species and its potent activity against the fish pathogen Streptococcus iniae [1], MCdef is a prime candidate for research and development of novel, peptide-based therapeutics or immunostimulants for the aquaculture industry. Its specific activity against S. iniae, a major cause of streptococcosis in farmed fish, offers a targeted approach compared to broad-spectrum antibiotics, potentially reducing the risk of antimicrobial resistance.

Tool for Validating Antimicrobial Peptide Identification and Characterization Workflows

The detailed biochemical and molecular characterization of MCdef, including its full-length gene sequence (201 bp), precursor and mature peptide sequences, and modeled 3D structure [1], makes it an excellent reference standard for validating laboratory workflows involving the discovery, cloning, expression, and characterization of novel antimicrobial peptides from marine invertebrates. Its data-rich profile provides a benchmark for confirming the accuracy and reliability of experimental procedures.

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